Lipophilicity (XLogP3) Head‑to‑Head: Diethyl 2‑Isopentyl‑2‑methylmalonate vs. Diethyl Isopentylmalonate
The target compound exhibits a computed XLogP3 value of 3.5, compared with 3.1 for the closest mono‑substituted analog, diethyl isopentylmalonate [1][2]. This represents a ΔlogP of +0.4, indicating a 2.5‑fold increase in partition coefficient that can influence membrane permeability, protein binding, and organic‑phase extractability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.5 (PubChem CID 233614) |
| Comparator Or Baseline | 3.1 (Diethyl isopentylmalonate, PubChem CID 79384) |
| Quantified Difference | +0.4 log units (≈2.5‑fold increase in octanol/water partitioning) |
| Conditions | XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity alters ADME predictions and extraction behavior, making the target compound a distinct choice when a more lipophilic malonate building block is required for lead optimization.
- [1] PubChem. Diethyl 2-Isopentyl-2-methylmalonate. Compound Summary for CID 233614. XLogP3‑AA: 3.5 (2025). View Source
- [2] PubChem. Diethyl isopentylmalonate. Compound Summary for CID 79384. XLogP3‑AA: 3.1 (2025). View Source
